4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole hydrochloride
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Overview
Description
4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole hydrochloride is an organic compound that features a pyrazole ring substituted with a boronic ester group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via a condensation reaction between a hydrazine derivative and a 1,3-diketone.
Introduction of the Boronic Ester Group: The boronic ester group is introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid or ester and a halogenated pyrazole precursor.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation ensures consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic ester group, forming boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the pyrazole ring or the boronic ester group, depending on the reagents and conditions used.
Substitution: The boronic ester group can participate in various substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or sodium perborate under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.
Major Products
Oxidation: Boronic acids or boronate esters.
Reduction: Reduced pyrazole derivatives or boronic ester reductions.
Substitution: Various substituted pyrazole derivatives depending on the coupling partners used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound is used as a building block for the construction of more complex molecules. Its boronic ester group is particularly useful in Suzuki-Miyaura couplings, facilitating the formation of carbon-carbon bonds.
Biology and Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as enzyme inhibitors or therapeutic agents. The boronic ester group can interact with biological targets, making it a valuable scaffold in drug design.
Industry
In the chemical industry, this compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole hydrochloride exerts its effects depends on its application. In biological systems, the boronic ester group can form reversible covalent bonds with diols and other nucleophiles, influencing enzyme activity or protein function. The pyrazole ring can interact with various molecular targets, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethanol
- 2-Methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine
Uniqueness
Compared to similar compounds, 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole hydrochloride is unique due to the presence of both a pyrazole ring and a boronic ester group. This combination provides distinct reactivity and binding properties, making it a versatile intermediate in synthetic chemistry and a promising candidate in drug discovery.
Properties
IUPAC Name |
4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BN2O2.ClH/c1-7-6-12-13-8(7)11-14-9(2,3)10(4,5)15-11;/h6H,1-5H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMLOSUBFOJPTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=NN2)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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